5-(Chloromethyl)-2-hydroxybenzaldehyde
Overview
Description
5-(Chloromethyl)-2-hydroxybenzaldehyde is an organic compound with the molecular formula C8H7ClO2. It is a derivative of benzaldehyde, featuring a chloromethyl group (-CH2Cl) and a hydroxyl group (-OH) attached to the benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(Chloromethyl)-2-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the chloromethylation of 2-hydroxybenzaldehyde using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction typically proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic or neutral conditions.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Chloromethyl)-2-hydroxybenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-hydroxybenzaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)furfural: A similar compound with a furan ring instead of a benzene ring.
2-Chloro-5-(chloromethyl)pyridine: Contains a pyridine ring and is used in pharmaceutical synthesis.
5-(Hydroxymethyl)furfural: A hydrophilic analog with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
5-(Chloromethyl)-2-hydroxybenzaldehyde is unique due to the presence of both a hydroxyl and a chloromethyl group on the benzene ring, which provides a versatile platform for various chemical transformations. Its reactivity and functional groups make it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
5-(chloromethyl)-2-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,5,11H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFACWTZLXIFJCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10319332 | |
Record name | 5-(Chloromethyl)-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10319332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23731-06-8 | |
Record name | 5-(Chloromethyl)-2-hydroxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023731068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Chloromethyl)-2-hydroxybenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343759 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Chloromethyl)-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10319332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Chloromethyl)-2-hydroxybenzaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6XAK85SFU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-(chloromethyl)-2-hydroxybenzaldehyde a useful building block in organic synthesis?
A1: this compound's value stems from the reactivity of its chloromethyl group. This group acts as a good leaving group, allowing for easy substitution with various nucleophiles like O-, S-, or N-containing molecules []. This versatility makes it a valuable precursor for synthesizing a diverse range of compounds, including various salicylaldehyde derivatives [].
Q2: Can you provide examples of how this compound has been used in the synthesis of heterocycles?
A2: Absolutely! this compound can be used to create various heterocyclic compounds:
- Benzofurans: Researchers have successfully utilized this compound in synthesizing benzofuran derivatives [].
- Coumarins: This compound also serves as a starting material for synthesizing coumarin derivatives, an important class of oxygen-containing heterocycles [, ]. For instance, it has been used to synthesize N-(6,8-disubstituted coumarin-3-yl)benzamides for their potential cytotoxic activity [].
Q3: Are there any examples of this compound being used to modify materials for catalytic applications?
A3: Yes, in a study focusing on alcohol oxidation, researchers anchored a manganese(III) salophen complex onto hydroxyapatite-coated magnetite nanoparticles []. They achieved this by first modifying the nanoparticles with this compound, showcasing its potential in materials science and catalysis [].
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